

# Spectroscopic Profile of N-(3-Phenylpropanoyl)pyrrole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(3-Phenylpropanoyl)pyrrole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(3-Phenylpropanoyl)pyrrole**, a natural product isolated from the plant *Piper sarmentosum*. The information presented here is essential for the unambiguous identification, characterization, and quality control of this compound in research and drug development settings.

## Chemical Structure and Properties

**N-(3-Phenylpropanoyl)pyrrole** is an amide consisting of a pyrrole ring N-acylated with a 3-phenylpropanoyl group.

Molecular Formula: C<sub>13</sub>H<sub>13</sub>NO Molecular Weight: 199.25 g/mol IUPAC Name: 1-(1H-pyrrol-1-yl)-3-phenylpropan-1-one CAS Number: 112448-69-8

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-(3-Phenylpropanoyl)pyrrole**, including <sup>1</sup>H Nuclear Magnetic Resonance (NMR), <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is compiled from the peer-reviewed literature and provides a reliable reference for compound verification.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected chemical shifts for **N-(3-Phenylpropanoyl)pyrrole** are presented in Table 1.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **N-(3-Phenylpropanoyl)pyrrole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Phenyl-H
7.15	t	2H	Pyrrole-H $\alpha$ (H-2, H-5)
6.25	t	2H	Pyrrole-H $\beta$ (H-3, H-4)
3.10	t	2H	-CH $_2$ - (adjacent to phenyl)
2.95	t	2H	-CH $_2$ - (adjacent to carbonyl)

Solvent:  $\text{CDCl}_3$ . The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. t = triplet, m = multiplet.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. The characteristic chemical shifts for the carbon atoms in **N-(3-Phenylpropanoyl)pyrrole** are detailed in Table 2.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **N-(3-Phenylpropanoyl)pyrrole**

Chemical Shift ( $\delta$ ) ppm	Assignment
170.5	C=O (Amide carbonyl)
141.0	Phenyl-C (quaternary)
128.6	Phenyl-CH
128.4	Phenyl-CH
126.3	Phenyl-CH
119.5	Pyrrole-C $\alpha$ (C-2, C-5)
111.8	Pyrrole-C $\beta$ (C-3, C-4)
38.0	-CH <sub>2</sub> - (adjacent to carbonyl)
31.5	-CH <sub>2</sub> - (adjacent to phenyl)

Solvent: CDCl<sub>3</sub>. The chemical shifts are referenced to the solvent signal.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The major IR absorption bands for **N-(3-Phenylpropanoyl)pyrrole** are listed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for **N-(3-Phenylpropanoyl)pyrrole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic and pyrrole)
2925, 2855	Medium	C-H stretch (aliphatic)
1700	Strong	C=O stretch (amide)
1600, 1495, 1450	Medium	C=C stretch (aromatic and pyrrole)
740, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Sample preparation: KBr pellet or thin film.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios ( $m/z$ ) observed in the mass spectrum of **N-(3-Phenylpropanoyl)pyrrole** are presented in Table 4.

Table 4: Mass Spectrometry (MS) Data for **N-(3-Phenylpropanoyl)pyrrole**

$m/z$	Relative Intensity (%)	Assignment
199	40	[M] <sup>+</sup> (Molecular ion)
105	100	[C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> CH <sub>2</sub> CO] <sup>+</sup>
91	80	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
67	30	[C <sub>4</sub> H <sub>5</sub> N] <sup>+</sup> (Pyrrole cation)

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

## Isolation of N-(3-Phenylpropanoyl)pyrrole

**N-(3-Phenylpropanoyl)pyrrole** is a natural product that can be isolated from the roots and leaves of *Piper sarmentosum*. A typical isolation procedure involves the following steps:

- **Extraction:** The dried and ground plant material is extracted with a suitable organic solvent, such as methanol or a mixture of hexane and ethyl acetate.
- **Fractionation:** The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- **Chromatography:** The resulting fractions are further purified using column chromatography techniques, such as silica gel chromatography, often with a gradient elution system of hexane and ethyl acetate.
- **Final Purification:** Final purification to obtain the pure compound is typically achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

## NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **N-(3-Phenylpropanoyl)pyrrole** is dissolved in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

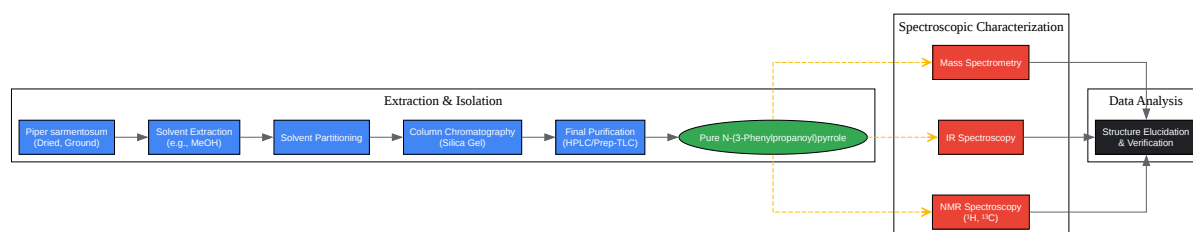
- **Sample Preparation:** A small amount of the purified solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder or pure KBr pellet is subtracted from the sample spectrum.

## Mass Spectrometry

- **Sample Introduction:** The purified sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.
- **Mass Analysis:** The mass spectrum is recorded over a suitable mass range (e.g.,  $m/z$  40-300) to observe the molecular ion and key fragment ions.

## Visualization of Experimental Workflow

The general workflow for the isolation and characterization of **N-(3-Phenylpropanoyl)pyrrole** is depicted in the following diagram.



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*Experimental workflow for the isolation and characterization of N-(3-Phenylpropanoyl)pyrrole.*

This diagram illustrates the logical progression from the natural source to the final, structurally verified compound, highlighting the key experimental stages involved.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)